(-)-Phleichrome

Description

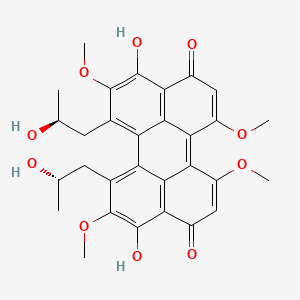

Structure

3D Structure

Properties

CAS No. |

56974-44-8 |

|---|---|

Molecular Formula |

C30H30O10 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

4,9-dihydroxy-6,7-bis[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione |

InChI |

InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3/t11-,12-/m0/s1 |

InChI Key |

WJBHEYCJMSCKIP-RYUDHWBXSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |

Isomeric SMILES |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)O)O |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |

Synonyms |

calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Phleichrome

Fungal Origin: Cladosporium phlei as the Primary Source Organism

Cladosporium phlei is the principal fungal species recognized for producing (-)-phleichrome. inforang.comnih.gov This fungus is the causative agent of purple eyespot disease, a common foliar affliction of timothy (Phleum pratense). inforang.com The disease is characterized by distinctive eye-shaped lesions on the plant's leaves, which have light greyish-fawn centers and purple margins. inforang.com The characteristic deep red pigmentation observed in both the fungal mycelia and the culture medium is due to the presence of this compound. inforang.com

Phytopathogenic Role of Cladosporium phlei and Associated Metabolites

The pathogenicity of Cladosporium phlei is linked to the production of secondary metabolites, with this compound being a key phytotoxic compound. oup.com Perylenequinones like this compound exhibit photodynamic activity, meaning they can absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS). inforang.comfrontiersin.org These ROS, which include superoxide (B77818) anions, hydrogen peroxide, and singlet oxygen, can cause cellular damage to the host plant, facilitating fungal invasion and the development of disease symptoms. inforang.com

While the definitive role of this compound in the entire pathogenesis process is still under investigation, its phytotoxic and antimicrobial properties are established. oup.com The production of this pigment can be stimulated by diketopiperazines produced by Epichloe typhina, an endophytic fungus that also inhabits timothy grass, suggesting a complex interaction between these microorganisms within the host plant. oup.comtandfonline.com In addition to this compound, Cladosporium species are known to produce a wide array of other bioactive compounds. mdpi.com

In Vitro Fungal Culture Conditions for this compound Production

The laboratory cultivation of Cladosporium phlei is essential for the large-scale production and study of this compound. Research has focused on optimizing culture conditions to maximize both fungal growth and pigment yield.

Successful cultivation of C. phlei for this compound production hinges on the composition of the culture medium. kci.go.kr Studies have shown that a V8 juice-based medium is optimal for both the rate of hyphal growth and the increase in biomass. kci.go.krresearchgate.net The carbon-to-nitrogen ratio in the medium also plays a crucial role in influencing mycelial growth and pigment biosynthesis. frontiersin.org

Table 1: Effect of Medium Supplements on C. phlei Growth and this compound Yield

| Supplement | Effect on Mycelial Growth | Effect on this compound Production | Reference |

|---|---|---|---|

| Glucose, Fructose, Galactose, Sucrose (B13894) | Increased hyphal expansion and mass | Increased | kci.go.kr |

| Glycerol, Sorbitol | No detectable effect | No detectable effect | kci.go.kr |

| Malt (B15192052) Extract | Enhanced growth | Enhanced | kci.go.kr |

| Yeast Extract, Tryptone | Growth inhibition | Inhibited | kci.go.kr |

| cyclo-(L-Pro-L-Phe) | Growth inhibition at high concentrations | Significantly increased | nih.gov |

Environmental parameters are critical for the successful in vitro production of this compound. oliptek.comd-nb.info Key factors that influence fungal growth and metabolite production include temperature, pH, light, and aeration. researchgate.netresearchgate.net

The optimal temperature for the mycelial growth of many fungi is typically between 25°C and 30°C. internationalscholarsjournals.com For C. phlei, cultivation at 20°C has been reported for pigment production. kci.go.kr The pH of the culture medium also has a profound effect, with many fungi showing optimal growth in slightly acidic to neutral conditions. mdpi.com Light can be another significant factor; for instance, continuous light has been shown to enhance sporulation in C. phlei. kci.go.krresearchgate.net The physical state of the culture, whether solid or submerged liquid, and the degree of aeration also impact growth and metabolite synthesis. bibliotekanauki.pljabonline.in

Table 2: Influence of Environmental Factors on Fungal Production

| Environmental Factor | General Influence on Fungal Growth and Metabolite Production | Reference |

|---|---|---|

| Temperature | Specific optimal range for growth and production; can affect enzyme activity and membrane fluidity. | tutorchase.commdpi.com |

| pH | Affects nutrient uptake and enzyme function; optimal range is species-specific. | internationalscholarsjournals.commdpi.com |

| Light | Can influence sporulation, pigment production, and circadian rhythms. | mdpi.comtutorchase.com |

| Humidity/Water Activity | Essential for metabolic activity; high humidity can promote growth but also contamination. | tutorchase.com |

| Aeration | Affects the availability of oxygen, which is crucial for aerobic respiration and certain biosynthetic pathways. | bibliotekanauki.pl |

Extraction and Initial Purification Techniques from Fungal Cultures

The process of isolating this compound from fungal cultures involves several standard laboratory techniques. The initial step is typically the extraction of the pigment from the fungal mycelia and the culture medium. daneshyari.com

A common method involves using an organic solvent such as ethyl acetate (B1210297) to extract the crude pigment. researchgate.netdaneshyari.com Following extraction, the crude product can be analyzed and further purified using chromatographic techniques. Thin-layer chromatography (TLC) on silica (B1680970) gel is a rapid method to check for the presence of this compound, using a specific resolving solution (e.g., dichloromethane/methanol, 19:1 v/v) and comparing it to a purified standard. daneshyari.com For larger scale purification, column chromatography with a silica gel stationary phase is employed. daneshyari.com The final identification and structural confirmation of the isolated compound are typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) analysis. kci.go.kr

Identification of Related Organisms Producing Perylenequinone Analogues

This compound belongs to a larger class of fungal secondary metabolites known as perylenequinones. inforang.com These compounds share a characteristic 4,9-dihydroxyperylene-3,10-quinone core structure and are produced by a variety of fungi, many of which are phytopathogenic. inforang.comresearchgate.net

Several other fungi are known to produce perylenequinone analogues that are structurally and biosynthetically related to this compound. These include:

Cercospora species: Cercospora nicotianae and Cercospora kikuchii produce cercosporin (B1668469) , a well-studied perylenequinone that plays a role in their pathogenicity on tobacco and soybean, respectively. oup.comrsc.org

Elsinoë species: Fungi such as Elsinoë fawcettii and Elsinoë australis, which are pathogens of citrus, synthesize elsinochromes . oup.comrsc.org

Shiraia and Hypocrella species: Shiraia bambusicola and Hypocrella bambusae are known for producing hypocrellins . frontiersin.orgrsc.org

Alternaria species: The fungus Alternaria alternata produces perylene (B46583) quinones such as altertoxins . researchgate.net

Stagonospora convolvuli : This fungus, used as a biocontrol agent, also produces elsinochrome. oup.com

The biosynthesis of these perylenequinones, including this compound, generally follows a polyketide pathway, initiated by a non-reducing polyketide synthase (PKS) enzyme. inforang.comnih.gov The identification of the PKS genes responsible for the synthesis of these pigments in different fungal species has provided insights into their evolutionary relationships and biosynthetic mechanisms. inforang.comresearchgate.net

Biosynthesis and Pathway Engineering of Phleichrome

Polyketide Pathway as the Biosynthetic Route for (-)-Phleichrome

The structural similarity of this compound to other fungal perylenequinones, such as cercosporin (B1668469) and elsinochrome, strongly suggests that it is synthesized via a polyketide pathway. nih.govresearchgate.net This pathway is a common route for the production of a wide array of fungal secondary metabolites. researchgate.net In fungi, polyketide synthases (PKSs), large multimeric enzymes, orchestrate the stepwise condensation of carboxylic acid units, analogous to fatty acid synthesis, to create diverse polyketide backbones. nih.gov

Role of Polyketide Synthases (PKSs) in Biosynthesis

Fungal PKSs are classified as iterative type I multidomain systems. nih.gov The biosynthesis of aromatic polyketides like this compound is typically carried out by non-reducing polyketide synthases (NR-PKSs). nih.govresearchgate.net In the case of C. phlei, researchers have identified and cloned four distinct PKS genes, representing the three major clades of fungal PKSs which are categorized based on the reducing conditions of their polyketide products. nih.govresearchgate.net

Through in silico analysis and subsequent experimental validation, the non-reducing PKS gene, Cppks1, has been identified as the key gene responsible for this compound biosynthesis. nih.govresearchgate.net Phylogenetic analysis revealed that the protein product of Cppks1 is an NR-PKS and shares close relations with fungal PKS genes involved in synthesizing other perylenequinone pigments like cercosporin and elsinochromes. nih.govresearchgate.net The Cppks1 gene encodes a protein of 2,174 amino acids with an estimated molecular weight of 235.1 kDa. nih.gov Further supporting its role, the expression of Cppks1 was significantly increased when the fungus was treated with a synthetic inducer, cyclo-(l-Pro-l-Phe), which correlated with an increase in phleichrome (B47256) production. nih.govresearchgate.net

In silico analysis of the Cppks1 gene product revealed a domain architecture typical of NR-PKSs involved in perylenequinone synthesis. nih.gov This includes a keto synthase (KS), acyltransferase (AT), thioesterase/claisen cyclase (TE/CYC), and two consecutive acyl carrier protein (ACP) domains. nih.gov This domain organization is comparable in order and length to the PKS genes responsible for cercosporin and elsinochrome biosynthesis. nih.gov Genes for perylenequinone biosynthesis are often found in biosynthetic gene clusters (BGCs), which include the PKS gene, as well as genes for tailoring enzymes and those for dimerization of the core structure. frontiersin.orgnih.gov While the genes surrounding Cppks1 are being characterized to determine if they form a cluster, it is also possible that other NR-PKS genes yet to be identified could be involved in phleichrome synthesis. nih.gov

Enzymatic Steps and Intermediates in the Perylenequinone Pathway

The biosynthesis of perylenequinones begins with a common aromatic polyketide precursor, nor-toralactone, which is synthesized by a non-reducing PKS. rsc.orgrsc.org The initial substrate, acetyl-CoA, is converted to malonyl-CoA, the extender unit for polyketide synthesis. frontiersin.orgnih.gov The PKS catalyzes the formation of the polyketide chain from these building blocks. For instance, in elsinochrome C biosynthesis, the PKS ElcA uses acetyl-CoA as a starter unit and elongates it with six malonyl-CoA units to form a heptaketide. uniprot.org The product template (PT) domain of the PKS then facilitates cyclization and dehydration reactions to create a trihydroxynaphthalene intermediate. uniprot.org

Subsequent steps in the pathway involve a series of enzymatic modifications. These can include hydroxylation, ring opening, decarboxylation, and O-methylation of the nor-toralactone precursor. rsc.orgrsc.org A key and complex step is the oxidative dimerization of two naphthol monomers to form the pentacyclic perylenequinone core. rsc.orgrsc.org This crucial C-C bond formation is catalyzed by multiple enzymes, including a FAD-dependent monooxygenase and a multicopper oxidase, which may work together in a protein complex. rsc.orguniprot.org

Genetic Manipulation for Enhanced this compound Production

Genetic engineering offers powerful tools to increase the production of valuable secondary metabolites like this compound. agriculturejournal.orgfao.orgwikipedia.org Techniques such as heterologous expression and metabolic pathway engineering are being employed to overcome the low yields often found in wild-type fungal strains. nih.govnih.gov

Heterologous Expression of Biosynthetic Genes (e.g., Cppks1 in Saccharomyces cerevisiae, Cryphonectria parasitica)

A significant breakthrough in understanding and producing this compound was the successful heterologous expression of the Cppks1 gene. nih.govnih.gov When Cppks1 was expressed in the filamentous fungus Cryphonectria parasitica, a known producer of other polyketide pigments, the recombinant fungus produced this compound. nih.govresearchgate.netfrontiersin.org This provided definitive evidence that Cppks1 is the PKS responsible for phleichrome biosynthesis. nih.govnih.gov The successful production in C. parasitica also indicated the presence of a compatible phosphopantetheinyl transferase (PPTase) in the host, which is necessary to convert the inactive apo-PKS into its active holo-form. nih.gov

More recently, synthetic biology approaches have been used to produce this compound in the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net This involved cloning the Cppks1 gene into a yeast expression vector and co-transforming the yeast with a gene encoding a PPTase from Aspergillus nidulans to ensure the activation of the CpPKS1 protein. researchgate.net This work opens the door for producing phleichrome in a well-characterized and easily manipulated microbial host. researchgate.netresearchgate.net

Application of Synthetic Biology Approaches for Biosynthesis

Synthetic biology offers a powerful platform for the production of complex natural products like this compound by transferring its biosynthetic pathway into a heterologous host. nih.gov This approach can overcome challenges associated with the native producer, such as slow growth or low yields. The primary gene responsible for this compound biosynthesis in Cladosporium phlei has been identified as Cppks1, which encodes a non-reducing polyketide synthase (NR-PKS). researchgate.netnih.gov Structural comparisons suggest that this compound is synthesized via a polyketide pathway, similar to other fungal perylenequinones like cercosporin. nih.govinforang.com

Researchers have successfully applied synthetic biology to produce this compound in model fungal systems. One notable achievement is the heterologous expression of the Cppks1 gene in Cryphonectria parasitica. researchgate.netnih.gov This resulted in the production of this compound by the recombinant fungus, providing conclusive evidence that Cppks1 is the key gene for its biosynthesis. researchgate.netnih.gov Another approach involved cloning the Cppks1 gene into a yeast episomal vector and transforming Saccharomyces cerevisiae. researchgate.net To facilitate the production in yeast, a phosphopantetheinyl transferase (PPTase) gene from Aspergillus nidulans was also introduced to ensure the proper functioning of the polyketide synthase. researchgate.netresearchgate.net The co-transformants were able to produce the pigment, demonstrating the feasibility of using yeast as a production host for this compound through metabolic engineering. researchgate.net These synthetic biology strategies not only confirm the genetic basis of this compound production but also open avenues for its optimized and scalable synthesis in industrially relevant microorganisms. nih.govfrontiersin.org

Stimulation of this compound Production by Exogenous Inducers (e.g., Diketopiperazines)

The production of this compound by its native producer, the phytopathogenic fungus Cladosporium phlei, can be significantly enhanced by the introduction of specific exogenous chemical inducers. daneshyari.comnih.gov This strategy represents a valuable method for increasing yields without genetic modification of the producing organism. Among the most effective inducers are diketopiperazines (DKPs), a class of cyclic dipeptides. daneshyari.comnih.gov

Identification of Inducing Compounds

Initial studies identified that the culture filtrate of Epichloe typhina, an endophytic fungus of the timothy plant, could stimulate this compound production in C. phlei. nih.govtandfonline.com Bioassay-guided fractionation of this filtrate led to the isolation and characterization of two primary inducing compounds. nih.gov Using spectral data analysis, these were identified as the diketopiperazines cyclo-(L-Pro-L-Leu) and cyclo-(L-Pro-L-Phe) . nih.govtandfonline.com Of these two, cyclo-(L-Pro-L-Phe) was found to exhibit higher stimulatory activity. nih.govtandfonline.com The stimulatory effect of these chemically synthesized diketopiperazines was confirmed in subsequent studies, where their addition to culture media led to a significant, dose-dependent increase in this compound production by both wild-type and mutant strains of C. phlei. daneshyari.comnih.gov

Transcriptional Regulation of Biosynthetic Genes in Response to Inducers

The stimulatory effect of exogenous inducers like diketopiperazines is linked to the upregulation of the genes responsible for this compound biosynthesis. Research has shown that the application of the synthetic inducer cyclo-(L-Pro-L-Phe) leads to an increased accumulation of the transcript for the Cppks1 gene. researchgate.netnih.govnih.gov The Cppks1 gene encodes the non-reducing polyketide synthase that is fundamental to the biosynthesis of the this compound backbone. researchgate.netnih.gov This finding indicates that the diketopiperazine inducers function, at least in part, by enhancing the transcription of key biosynthetic genes, thereby activating the metabolic pathway and leading to higher product yields. researchgate.netnih.gov The regulation of secondary metabolite biosynthesis is often controlled by specific transcription factors, which in turn can be influenced by external chemical signals, a mechanism observed in various fungal systems. mdpi.commdpi.com

Strain Improvement Strategies (e.g., UV-mutagenesis)

In addition to optimizing culture conditions and using inducers, a key strategy for enhancing the production of secondary metabolites in fungi is classical strain improvement through mutagenesis. nih.gov For Cladosporium phlei, ultraviolet (UV) radiation has been successfully employed as a physical mutagen to generate strains with superior this compound production capabilities. nih.gov UV radiation induces mutations by causing the formation of pyrimidine (B1678525) dimers in DNA, and while most mutations are deleterious, a small fraction can lead to beneficial traits such as the overproduction of a target metabolite. ui.ac.iduludag.edu.tr

Through UV-mutagenesis, a mutant strain designated M0035 was selected from a pool of fifty mutants based on the increased intensity of the purple pigmentation, which is characteristic of this compound. nih.gov This M0035 strain demonstrated a significantly higher production of this compound, yielding more than seven times the amount produced by the wild-type parental strain. nih.gov Interestingly, while the M0035 strain had a comparable growth rate and mycelial mass to the wild type, it exhibited significantly reduced asexual sporulation. nih.gov This high-yielding mutant has been instrumental in further studies, including the evaluation of synthetic inducers, where the combination of a superior strain with chemical induction led to the highest reported yields of this compound. daneshyari.comnih.gov

Data Tables

Table 1: Effect of Exogenous Inducers on this compound Production by C. phlei Mutant Strain M0035

| Inducer | Concentration (µM) | Culture Medium | This compound Yield (mg/g mycelia) | Reference |

| cyclo-(L-Pro-L-Phe) | 150 | V8 Juice Agar | 232.6 | daneshyari.comnih.gov |

| cyclo-(L-Pro-L-Leu) | Not specified for max yield | V8 Juice Agar | Lower than cyclo-(L-Pro-L-Phe) | daneshyari.comnih.gov |

| Control (No Inducer) | 0 | V8 Juice Agar | Not specified | daneshyari.comnih.gov |

Structural Elucidation Methodologies for Phleichrome

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the molecular puzzle of (-)-Phleichrome. tandfonline.comrsc.org Proton (¹H) and Carbon-13 (¹³C) NMR spectra, in conjunction with two-dimensional (2D-NMR) experiments, have enabled the precise assignment of atoms and the establishment of bonding patterns within the molecule. nih.govrsc.org

In early studies, the ¹H NMR spectrum of phleichrome (B47256) in deuterated acetone (B3395972) revealed key signals. These included a doublet for a methyl group (CH₃) at δ 0.35 (d, J=5Hz), complex multiplets for methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the range of δ 2.7-3.2 and δ 3.3-3.9, respectively, and sharp singlets for methoxy (B1213986) groups (CH₃O-) at δ 4.21 and δ 4.23. An aromatic proton signal appeared at δ 6.80, and a broad signal for an aromatic hydroxyl group (Ar-OH) was observed between δ 15.1 and 16.3. tandfonline.com

The comparison of the PMR data of phleichrome tetraacetate with that of cercosporin (B1668469) tetraacetate provided further structural insights, particularly regarding the substitution pattern on the perylenequinone core. tandfonline.com The study of the keto-enol tautomerism in natural perylenequinones, including phleichrome, using ¹H and ¹³C NMR spectroscopy, has also been critical. The populations of the 4,9-dihydroxyperylene-3,10-dione (B13042827) and 3,10-dihydroxyperylene-4,9-dione tautomers were determined by analyzing the coupling constants between the hydroxyl protons and adjacent carbon atoms (J(C3, OH) and J(C4, OH)). rsc.org

Interactive Table: ¹H NMR Spectroscopic Data for Phleichrome and its Tetraacetate Derivative

| Compound | Solvent | Ar-H (ppm) | CH₃O- (ppm) | Other Key Signals (ppm) |

| This compound | d₆-acetone | 6.80 | 4.21 (s), 4.23 (s) | 0.35 (d, J=5Hz, CH₃), 2.7-3.2 (m, -CH₂-), 3.3-3.9 (m, -CH-), 15.1-16.3 (br, Ar-OH) |

| Phleichrome Tetraacetate | (CD₃)₂CO | 7.15 (s) | 4.18 (s) | - |

Data sourced from Yoshihara et al., 1975. tandfonline.com

Mass Spectrometry (MS) and Tandem MS/MS

Mass spectrometry (MS) has been instrumental in determining the molecular weight and elemental composition of this compound. tandfonline.comnih.gov High-resolution mass spectrometry (HR-MS) provides the exact mass, which allows for the deduction of the molecular formula. tandfonline.com

The mass spectrum of the tetraacetate derivative of phleichrome showed a molecular ion peak (M⁺) at m/e 718, which was a key piece of evidence in the initial structure elucidation. tandfonline.com More recent studies have employed tandem mass spectrometry (LC/MS/MS) for the sensitive detection and confirmation of phleichrome in complex mixtures, such as in the analysis of recombinant fungal strains engineered to produce the compound. nih.govresearchgate.net The fragmentation patterns observed in MS/MS experiments provide further structural information, helping to confirm the identity of the molecule by comparing it to a purified standard. nih.gov

Interactive Table: Mass Spectrometry Data for Phleichrome Derivatives

| Derivative | Ionization Method | m/z (M⁺) | Reference |

| Phleichrome Tetraacetate | Not specified | 718 | tandfonline.com |

| This compound | LC/MS/MS | Matches purified standard | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated system of this compound, respectively. itwreagents.comtandfonline.commrclab.com

The IR spectrum of this compound displays characteristic absorption bands. A strong band at 1610 cm⁻¹ is indicative of an extended quinone system. A band at 1110 cm⁻¹ corresponds to a secondary alcohol, and a peak at 839 cm⁻¹ suggests a hexa-substituted phenyl ring. tandfonline.com

The UV-Vis spectrum, which is responsible for the red color of the compound, shows absorption maxima at 226 (shoulder), 260 (shoulder), 274, 474, 540 (shoulder), and 584 nm. tandfonline.commsu.edutechnologynetworks.comwikipedia.org The change in color from red to green in an alkaline solution is a characteristic feature of certain hydroxyquinones and provided an early clue to its structural class. tandfonline.com These spectroscopic techniques, while not providing the detailed connectivity information of NMR, are crucial for confirming the presence of key structural motifs. itwreagents.commrclab.com

Interactive Table: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Wavelength/Wavenumber | Observation |

| IR | 1610 cm⁻¹ | Extended quinone system |

| IR | 1110 cm⁻¹ | Secondary alcohol |

| IR | 839 cm⁻¹ | Hexa-substituted phenyl |

| UV-Vis | 226 nm (sh) | ε = 52600 |

| UV-Vis | 260 nm (sh) | ε = 32200 |

| UV-Vis | 274 nm | ε = 33900 |

| UV-Vis | 474 nm | ε = 22800 |

| UV-Vis | 540 nm (sh) | ε = 11400 |

| UV-Vis | 584 nm | ε = 11800 |

Data sourced from Yoshihara et al., 1975. tandfonline.com

Confirmation of Chiral Configurations and Stereoisomerism

This compound is a chiral molecule, possessing both axial chirality due to the helical twist of the perylenequinone core and central chirality at the stereogenic centers in its side chains. researchgate.netbeilstein-journals.orgnih.gov The determination of the absolute configuration of these chiral elements is a critical aspect of its structural elucidation.

The molecule possesses P axial chirality. researchgate.netbeilstein-journals.org This refers to the right-handed helical twist of the aromatic core. nih.gov Additionally, the two stereogenic centers in the 2-hydroxypropyl side chains have been determined to have the S,S configuration. researchgate.netbeilstein-journals.org This specific combination of axial and central chirality defines this compound and distinguishes it from its stereoisomers, such as isophleichrome and its enantiomer, (+)-phleichrome. rsc.org The elucidation of this stereochemistry has been established through a combination of spectroscopic analysis, chemical correlation, and total synthesis efforts. rsc.orgacs.orgnih.govnih.gov The interplay between the configuration of the side chains and the conformation of the helical core is a key feature of this class of molecules. researchgate.netbeilstein-journals.orgnih.gov

Advanced Synthetic and Semi Synthetic Strategies for Phleichrome and Its Analogs

Total Synthesis Approaches to (-)-Phleichrome and Related Perylenequinones

The total synthesis of perylenequinones like this compound is a significant undertaking, marked by the dual challenges of constructing the complex aromatic core and controlling the molecule's unique stereochemistry.

Challenges in Constructing the Perylenequinone Core

The primary hurdle in the synthesis of this compound and its relatives is the construction of the extended, conjugated pentacyclic perylenequinone core. nih.govmdpi.com This rigid, planar system is the foundation of the molecule's chemical and biological properties. Early synthetic methods, such as the ferric chloride-mediated oxidative coupling of 1,2-naphthoquinone, were often inefficient. mdpi.com

A significant breakthrough in constructing this core has been the application of enantioselective catalytic biaryl coupling reactions. nih.govrsc.org This strategy allows for the controlled formation of the crucial biaryl bond that establishes the foundation of the perylenequinone skeleton. The first total syntheses of (+)-phleichrome and the related compound (+)-calphostin D utilized an enantiopure biaryl common intermediate, which was formed through such a catalytic coupling. nih.govnih.gov This approach not only provides access to the natural products but also to their unnatural isomers, which are valuable for biological evaluation. nih.gov

Stereoselective Synthesis of Chiral Centers and Helical Chirality

Beyond the planar core, this compound possesses both central and helical chirality, adding another layer of complexity to its synthesis. The stereogenic centers, typically at the C7 and C7' positions, and the inherent helical twist of the perylenequinone system must be precisely controlled. nih.govnih.gov

A key discovery in this area was the realization that the helical chirality of perylenequinones can be stable even without the presence of other stereocenters. nih.gov This stability allows for the transfer of stereochemical information from an axially chiral precursor to the helical perylenequinone core with high fidelity. nih.govnih.govnih.gov

Several strategies have been explored to establish the stereochemistry of the side chains. One successful approach involves the double epoxide alkylation with a complex axial chiral biscuprate. nih.govnih.gov This method allows for the independent introduction of the C7,C7'-stereochemistry, offering a flexible route to a range of diastereomers. nih.gov Alternative strategies, such as the diastereoselective reduction of a diketone or the addition of a methyl group to a dialdehyde, have also been investigated. nih.gov The atropisomerization barrier of phleichrome (B47256) is high enough to maintain the helicity of the perylenequinone up to 60 °C. nih.gov

Semi-Synthetic Derivatization for Functional Exploration

Semi-synthesis, which involves the chemical modification of a natural product, offers a powerful avenue for exploring the structure-activity relationships of this compound and its analogs. researchgate.netnih.govmdpi.com By selectively altering different parts of the molecule, researchers can probe the functional significance of various structural motifs. researchgate.net

Chemical Modification of the Perylenequinone Skeleton

Modifications to the perylenequinone skeleton of related compounds have been extensively studied to fine-tune their properties. nih.gov These modifications often target the hydroxyl, carbonyl, and aromatic ring systems. mdpi.com Common derivatization strategies include:

Amination: Introduction of amino groups can enhance water solubility and shift the absorption spectrum to longer wavelengths, which is beneficial for applications like photodynamic therapy. nih.govmdpi.com For instance, C6-amino substituted hypocrellin B derivatives have shown enhanced hydrophilicity. nih.gov

Sulfonation: The addition of sulfonate groups is another strategy to improve water solubility. nih.govmdpi.com

Halogenation and Metal-ion Chelation: These modifications have also been explored to alter the electronic and biological properties of the perylenequinone core. nih.gov

These chemical modifications can significantly impact the molecule's properties, though often with a trade-off. For example, while many water-soluble derivatives have been created, they sometimes exhibit reduced photodynamic activity compared to the parent natural product. nih.gov

Design of Novel Perylenequinone Structures from Advanced Intermediates

The development of robust total synthesis routes provides access to advanced synthetic intermediates that can serve as platforms for creating novel perylenequinone structures. nih.govnih.gov By intercepting the synthesis at a late stage, chemists can introduce a wide range of structural diversity that would be difficult to achieve through modification of the final natural product. This approach allows for a systematic evaluation of how different structural features contribute to the molecule's biological activity. nih.gov The ability to generate a variety of perylenequinone architectures has been instrumental in understanding the structural requirements for activities such as protein kinase C (PKC) inhibition. nih.gov

Mechanistic Investigations of Biological Activities in Preclinical Research

Photodynamic Activity and Reactive Oxygen Species (ROS) Generation

(-)-Phleichrome has been identified as a potent photosensitizer, a molecule that, upon activation by light, can induce cellular damage, a process central to photodynamic therapy (PDT). nih.govresearchgate.net This therapy is an emerging treatment modality for various diseases, including cancer, and relies on the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen. muni.czthno.org The perylenequinone core of this compound acts as a powerful chromophore, enabling it to absorb light and initiate the production of reactive oxygen species (ROS) with high efficiency. nih.gov

Mechanisms of Light-Induced ROS Production (Type I and Type II)

Upon absorption of light, a photosensitizer like this compound is excited from its ground state to a short-lived singlet state. It then transitions to a longer-lived triplet state through intersystem crossing. muni.czmdpi.com From this triplet state, the photosensitizer can initiate two types of photochemical reactions to generate cytotoxic ROS. muni.czmdpi.com

Type I Reaction: The excited photosensitizer can directly interact with a substrate molecule through hydrogen atom or electron transfer, producing free radicals and radical ions. muni.cznih.gov These highly reactive species can then react with molecular oxygen to generate ROS such as superoxide (B77818) anion, hydrogen peroxide (H₂O₂), and hydroxyl radicals. muni.czmdpi.com This process is often favored in hypoxic (low oxygen) environments. mdpi.com

Type II Reaction: The excited photosensitizer in its triplet state can directly transfer its energy to molecular oxygen (O₂), which is in its triplet ground state. This energy transfer results in the formation of the highly reactive and cytotoxic singlet oxygen (¹O₂). muni.czmdpi.com This is the predominant mechanism for many photosensitizers. mdpi.com

Both Type I and Type II reactions can occur simultaneously, and the balance between them depends on factors like the nature of the photosensitizer, its concentration, and the availability of oxygen and other substrates in the cellular environment. mdpi.com

Role of this compound as a Photosensitizer in Model Systems

Research has demonstrated that this compound functions as a photosensitizer in various preclinical models. nih.gov Studies have shown that upon illumination, phleichrome (B47256) converts oxygen into ROS. nih.gov This photodynamic activity has been observed to have both antibacterial and antitumor effects. nih.gov

In studies using various cancer cell lines, including HeLa, MCF-7, and SW480, phleichrome exhibited increased cytotoxicity under illuminated conditions compared to dark conditions. nih.gov Notably, its cytotoxic effect on HepG2 liver cancer cells was exclusively observed upon illumination, suggesting a potential for targeted photodynamic therapy. nih.gov The antitumor activity of phleichrome was found to be effective across all tested tumor cell lines when exposed to light. nih.gov These findings highlight the potential of this compound as a photosensitizer for PDT applications in oncology. nih.govnih.gov

Protein Kinase C (PKC) Inhibition

This compound is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. ontosight.ai Dysregulation of PKC activity is implicated in numerous diseases, including cancer. archivesofmedicalscience.com Perylenequinones, the chemical class to which this compound belongs, are recognized for their potent and specific inhibition of PKC. nih.gov They are thought to act on the regulatory domain of PKC, which is a unique feature of this enzyme family, distinguishing them from other kinase inhibitors like staurosporine (B1682477) that target the more conserved catalytic domain and thus exhibit less specificity. nih.gov

Specificity and Potency of PKC Inhibition by this compound

Perylenequinones, including compounds structurally related to this compound, have shown high specificity for PKC over other protein kinases such as PKA and PPK. nih.gov For instance, the related compound Calphostin C exhibits an IC₅₀ value for PKC in the range of 0.05–0.46 μM, while its IC₅₀ for PKA and PPK is greater than 100 μM. nih.gov Similarly, Cercosporin (B1668469) has an IC₅₀ for PKC between 0.6 and 1.3 μM, with significantly higher values for PKA and PPK. nih.gov

The potency of PKC inhibitors can be influenced by the specific activators used to stimulate the enzyme. nih.gov Studies have shown that the inhibitory activity of certain compounds varies depending on whether PKC is activated by calcium and phosphatidylserine, phorbol (B1677699) esters, or other stimuli. nih.gov Research on perylenequinones has also revealed a direct correlation between their helical chirality and their PKC-inhibitory activity, with M-perylenequinones being significantly more potent than their P-isomers. nih.gov

| Compound | PKC (μM) | PKA (μM) | PPK (μM) |

|---|---|---|---|

| Calphostin C | 0.05 - 0.46 | > 100 | > 100 |

| Cercosporin | 0.6 - 1.3 | > 500 | > 180 |

Modulatory Effects on Cellular Processes in In Vitro Models

The inhibition of PKC by compounds like this compound can significantly modulate various cellular processes, including cell proliferation, differentiation, and survival. archivesofmedicalscience.com PKC is known to be involved in signaling pathways that regulate these fundamental cellular functions. archivesofmedicalscience.comscientificarchives.com

Cell Proliferation: PKC is generally associated with promoting cell division, and its inhibition has been shown to slow down the cell cycle. mdpi.com For example, a novel PKC-ι inhibitor, ICA-1, was found to inhibit the proliferation of neuroblastoma cells by targeting a specific signaling pathway involving Cdk7 and cdk2. nih.gov In some contexts, PKCδ has been shown to support proliferation by promoting the nuclear exclusion of the cell cycle inhibitor p21Cip1/WAF1. plos.org

Cell Differentiation: The role of PKC in cell differentiation is complex and can be cell-type specific. mdpi.com In some instances, PKC inhibition has been shown to promote differentiation. For example, inhibiting the PLC/PKC pathway has been suggested as a therapeutic strategy to induce differentiation in rhabdomyosarcoma. scientificarchives.com Conversely, in other models, such as myoblasts trans-differentiating into osteoblasts, PKC has been found to inhibit the differentiation process. mdpi.com

Cell Survival: PKC signaling can also influence cell survival and apoptosis. Inhibition of certain PKC isoforms can lead to programmed cell death in cancer cells. nih.gov The PKC inhibitor Go6983 has been shown to reduce tumor burden and metastasis in a xenograft model, indicating an effect on cancer cell survival and spread. archivesofmedicalscience.com

This compound as a Research Tool for Signal Transduction Studies

Due to its potent and specific inhibition of PKC, this compound serves as a valuable research tool for investigating signal transduction pathways. ontosight.ai Signal transduction is the process by which cells receive and respond to external stimuli, and it involves complex networks of biochemical reactions. rndsystems.com Kinases and second messengers are key components of these pathways. sinobiological.com

By selectively blocking the activity of PKC, researchers can dissect the specific roles of this enzyme in various cellular signaling cascades. creativebiomart.net The use of specific inhibitors like this compound allows for the elucidation of the downstream effects of PKC activation and its contribution to cellular responses such as gene expression, proliferation, and apoptosis. rndsystems.compromega.kr This makes this compound and related compounds essential for advancing our understanding of the intricate mechanisms that govern cell behavior and for identifying potential therapeutic targets in diseases where PKC signaling is dysregulated. creativebiomart.net

Preclinical Antimicrobial Investigations

In Vitro Photodynamic Bactericidal Activity

The photodynamic bactericidal effects of this compound have been investigated against a range of bacteria, revealing its potential as a light-activated antibacterial agent. nih.govnih.gov Upon illumination, this compound is capable of converting oxygen into ROS, which is a key mechanism of its photodynamic action. tandfonline.com

Research has shown that the photodynamic bactericidal activity of this compound is species-specific, with a notable difference in efficacy between Gram-positive and Gram-negative bacteria. nih.govnih.gov Generally, Gram-positive bacteria are more susceptible to the photodynamic action of photosensitizers. nih.gov

In studies, all tested Gram-positive bacterial strains, including Bacillus cereus, Bacillus infantis, Enterococcus faecium, Enterococcus hirae, Staphylococcus saprophyticus, and Staphylococcus xylosus, were photoinactivated by this compound in a dose-dependent manner under illuminated conditions. tandfonline.com In contrast, most of the tested Gram-negative bacterial strains, such as Cronobacter sakazakii, Enterobacter cowanii, Escherichia coli, Escherichia hermannii, Pantoea agglomerans, and Pantoea anthophila, were not sensitive to this compound even with illumination. tandfonline.com However, an exception was observed with the Gram-negative bacterium Pantoea ananatis, which showed dose-dependent growth inhibition under illumination. nih.gov

The differential susceptibility is often attributed to the structural differences in the bacterial cell wall. nih.gov The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, can act as a barrier, hindering the penetration of the photosensitizer. mdpi.comeoscu.com

Table 1: Photodynamic Bactericidal Activity of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Type | Activity under Illuminated Conditions |

|---|---|---|

| Bacillus cereus | Gram-Positive | Sensitive |

| Bacillus infantis | Gram-Positive | Sensitive |

| Enterococcus faecium | Gram-Positive | Sensitive |

| Enterococcus hirae | Gram-Positive | Sensitive |

| Staphylococcus saprophyticus | Gram-Positive | Sensitive |

| Staphylococcus xylosus | Gram-Positive | Sensitive |

| Cronobacter sakazakii | Gram-Negative | Not Sensitive |

| Enterobacter cowanii | Gram-Negative | Not Sensitive |

| Escherichia coli | Gram-Negative | Not Sensitive |

| Escherichia hermannii | Gram-Negative | Not Sensitive |

| Pantoea agglomerans | Gram-Negative | Not Sensitive |

| Pantoea anthophila | Gram-Negative | Not Sensitive |

The primary mechanism of action for many antimicrobial agents, including photodynamic compounds, involves the disruption of the microbial cell membrane. mdpi.comfrontiersin.org The generation of ROS by photoactivated this compound can lead to oxidative damage of essential cellular components, including the lipids and proteins of the cell membrane. researchgate.net This damage can compromise the structural integrity of the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. frontiersin.orgnih.gov While the precise molecular interactions of this compound with bacterial membranes are still under investigation, the observed bactericidal effects are consistent with membrane disruption as a key mechanism. nih.govnih.gov

Antifungal Activity in Research Models

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. scispace.comnih.gov The production of this compound by Cladosporium phlei can be stimulated by diketopiperazines produced by the endophytic fungus Epichloë typhina, suggesting a role in fungal-fungal interactions. nih.govdntb.gov.ua Research has shown that this compound exhibits antifungal activity against the fungus Epichloe typhina. scispace.com The mechanisms underlying its antifungal action are thought to be similar to its bactericidal effects, involving the generation of ROS and subsequent cellular damage. mdpi.com

In Vitro Antitumor Activity in Cancer Cell Lines

This compound has emerged as a compound of interest in preclinical cancer research due to its photodynamic antitumor properties. nih.govnih.gov As a photosensitizer, it holds promise for use in photodynamic therapy (PDT) for cancer. tandfonline.comnih.gov

Light-Enhanced Cytotoxicity in Various Cancer Cell Models

The cytotoxic effects of this compound against cancer cells are significantly enhanced by exposure to light. nih.govnih.gov This light-dependent activity is a hallmark of photodynamic agents and offers the potential for targeted cancer therapy with reduced side effects. nih.gov

In vitro studies have demonstrated the antitumor efficacy of this compound against several human cancer cell lines. nih.govkoreascience.kr In the dark, this compound showed dose-dependent cytotoxic effects on HeLa (cervical cancer), SW480 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.govtandfonline.com However, the viability of these cancer cells was more rapidly and significantly reduced when treated with this compound under illuminated conditions. nih.govtandfonline.com

Interestingly, the HepG2 (liver cancer) cell line showed no significant decrease in viability in response to this compound in the dark. nih.govtandfonline.com However, under illuminated conditions, HepG2 cells became sensitive to the compound. nih.gov This suggests that this compound may have a broad-spectrum antitumor efficacy that is amplified by light, and it could be particularly suitable for light-based therapies against certain types of tumors. nih.gov The mechanism of this enhanced cytotoxicity is attributed to the generation of ROS upon photoactivation, which induces cellular damage and leads to cell death. tandfonline.comnih.gov

Table 2: In Vitro Antitumor Activity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity (Dark) | Cytotoxicity (Illuminated) |

|---|---|---|---|

| HeLa | Cervical Cancer | Dose-dependent | Significantly Enhanced |

| SW480 | Colon Cancer | Dose-dependent | Significantly Enhanced |

| MCF-7 | Breast Cancer | Dose-dependent | Significantly Enhanced |

Cellular Pathways Potentially Modulated in Cancer Research

In preclinical cancer research, the biological activity of this compound is primarily associated with its function as a photosensitizer for photodynamic therapy (PDT). nih.govtandfonline.com The core mechanism involves the absorption of light, which activates the compound, leading to the generation of cytotoxic reactive oxygen species (ROS). nih.gov This photodynamic activity has demonstrated broad-spectrum antitumor effects across various human cancer cell lines in in vitro studies. nih.govtandfonline.com

Upon illumination, this compound becomes toxic to cancer cells. tandfonline.com Research has shown that its antitumor activity is significantly increased under light conditions compared to dark conditions. nih.govtandfonline.com Studies have investigated its efficacy against several types of human cancer cells, including breast (MCF-7), cervical (HeLa), colon (SW480), and liver (HepG2) cancer cell lines. nih.govtandfonline.com While cytotoxic effects were observed in the dark for HeLa, MCF-7, and SW480 cells, the toxicity was markedly enhanced with light exposure. tandfonline.com Notably, liver cancer cells (HepG2) were sensitive to this compound only under illuminated conditions, suggesting a specific photoinactivation effect that could be particularly relevant for treating certain types of tumors. nih.govtandfonline.com

These findings indicate that the primary cellular pathway modulated by this compound in this context is the induction of cell death through light-activated ROS production. nih.gov Additionally, some research has pointed towards the inhibition of protein kinase as a primary biological activity of phleichrome, which would represent a direct modulation of cellular signaling pathways involved in cancer cell proliferation and survival. ontosight.ai

Table 1: In Vitro Photodynamic Antitumor Activity of this compound

| Human Cancer Cell Line | Cancer Type | Observed Activity | Source |

| MCF-7 | Breast Adenocarcinoma | Increased cytotoxicity under illumination. | nih.govtandfonline.com |

| HeLa | Cervical Adenocarcinoma | Increased cytotoxicity under illumination. | nih.govtandfonline.com |

| SW480 | Colon Adenocarcinoma | Increased cytotoxicity under illumination. | nih.govtandfonline.com |

| HepG2 | Liver Carcinoma | Cytotoxicity observed only under illumination. | nih.govtandfonline.com |

Phytotoxicity in Plant Pathogen Research

This compound is a phytotoxic secondary metabolite produced by the phytopathogenic fungus Cladosporium phlei. researchgate.netnih.govtandfonline.com This fungus is the causal agent of purple spot disease, a leaf spot disease that affects timothy grass (Phleum pratense). tandfonline.com The production of this compound is considered a key factor in the fungus's virulence, as the compound is directly involved in causing disease symptoms on the host plant. researchgate.nettandfonline.com

The phytotoxicity of this compound is attributed to its photodynamic activity. researchgate.netnih.govinforang.com As a perylenequinone pigment, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS). nih.govresearchgate.net These ROS are highly destructive to plant cells, causing membrane damage and cell death, which manifests as necrotic lesions or characteristic "eye spots" on the leaves of the host plant. researchgate.nettandfonline.commdpi.com The ability of such pigments to produce ROS is a mechanism that facilitates fungal invasion by killing host cells. researchgate.net

Research has also demonstrated the compound's antifungal properties, which are similarly enhanced by light. In one study, this compound inhibited the growth of Epichloe typhina, an endophytic fungus also found in timothy grass. The growth inhibition was significantly greater under light exposure (62.9%) compared to dark conditions (20.9%), further underscoring the photodynamic nature of its biological activity. tandfonline.com This suggests a role for this compound in the competitive interactions between different fungi colonizing the same plant host. tandfonline.comnih.gov

Table 2: Antifungal Activity of this compound against Epichloe typhina

| Condition | Growth Inhibition (%) | Source |

| Dark | 20.9% | tandfonline.com |

| Light | 62.9% | tandfonline.com |

Advanced Research Methodologies and Techniques Applied to Phleichrome

Omics Technologies in Biosynthesis and Activity Studies

Modern "omics" technologies have provided a systems-level view of the biological processes related to (-)-phleichrome, offering deep insights into its genetic underpinnings and the enzymes responsible for its creation.

Transcriptomics for Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been pivotal in identifying the genetic machinery behind this compound synthesis. Research has focused on a specific non-reducing polyketide synthase (PKS) gene, Cppks1, hypothesized to be central to the compound's biosynthesis. nih.govnih.gov

Studies have demonstrated a significant increase in the accumulation of Cppks1 transcript levels when the fungus is exposed to a synthetic inducer, cyclo-(l-Pro-l-Phe). nih.govnih.govresearchgate.net This upregulation of gene expression correlates with the production of this compound, providing strong evidence for the gene's role in its synthesis. nih.gov To further validate this, scientists have conducted heterologous expression studies, where the Cppks1 gene was introduced into a different fungus, Cryphonectria parasitica, which does not naturally produce this compound. The successful production of this compound in the engineered fungus confirmed that Cppks1 is indeed responsible for its biosynthesis. nih.govnih.gov

Table 1: Cppks1 Transcript Level Response to Inducer

| Treatment Condition | Incubation Time | Cppks1 Transcript Level | Reference |

|---|---|---|---|

| Control (No Inducer) | 6 days | Baseline | nih.gov |

| Control (No Inducer) | 18 days | Baseline | nih.gov |

| With cyclo-(l-Pro-l-Phe) | 6 days | Increased | nih.gov |

| With cyclo-(l-Pro-l-Phe) | 18 days | Significantly Increased | nih.gov |

Data based on semi-quantitative RT-PCR analysis.

Proteomics for Enzyme Identification

While transcriptomics points to the genes involved, proteomics, the large-scale study of proteins, is crucial for identifying and characterizing the enzymes that carry out the synthesis. Chemical proteomics approaches, which utilize small molecule probes to study protein function in complex biological systems, are instrumental in this area. nih.gov These techniques can help in the identification of enzymes, such as oxidoreductases and transferases, which are often involved in the biosynthesis of natural products. nih.gov By designing probes based on the structure of this compound or its intermediates, researchers can isolate and identify the specific enzymes that bind to these molecules, thus mapping out the biosynthetic pathway at the protein level.

High-Throughput Screening for Derivatives and Analogs

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of this compound, HTS can be employed to screen libraries of natural products or synthetic molecules to discover derivatives and analogs with enhanced or novel properties. nih.govmdpi.com This methodology is critical for identifying lead compounds for potential therapeutic applications. utah.edu For instance, HTS assays can be designed to identify molecules that exhibit superior antimicrobial or antitumor activity compared to the parent this compound compound.

In Vitro Model Systems for Biological Activity Assessment

A variety of in vitro model systems are essential for evaluating the biological effects of this compound and its derivatives. These controlled laboratory-based experiments provide crucial data on the compound's mechanisms of action.

Cell-Based Assays

Cell-based assays are fundamental tools for assessing the biological activity of compounds like this compound at the cellular level. koreascience.kr

Cytotoxicity Assays: These assays are used to determine the ability of a compound to kill cells. bmglabtech.com The photodynamic antitumor activity of this compound has been investigated using cytotoxicity assays on various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer). nih.govnih.gov These studies have shown that the antitumor activity of this compound increases when exposed to light, highlighting its potential as a photosensitizer in photodynamic therapy. koreascience.krnih.gov

ROS Detection Assays: Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. nih.gov Assays designed to detect ROS are crucial for understanding the photodynamic properties of this compound. nih.govnih.gov Upon illumination, this compound has been shown to convert oxygen into ROS, which is believed to be a key mechanism behind its antimicrobial and antitumor effects. nih.govnih.gov Various methods, including fluorescence and chemiluminescence probes, are available for the reliable measurement of ROS levels. rsc.org

Table 2: Photodynamic Antitumor Activity of this compound

| Cancer Cell Line | Condition | Antitumor Activity | Reference |

|---|---|---|---|

| MCF-7 | Dark | Baseline | nih.gov |

| MCF-7 | Illuminated | Increased | nih.gov |

| HeLa | Dark | Baseline | nih.gov |

| HeLa | Illuminated | Increased | nih.gov |

| SW480 | Dark | Baseline | nih.gov |

| SW480 | Illuminated | Increased | nih.gov |

| HepG2 | Dark | Baseline | nih.gov |

| HepG2 | Illuminated | Increased | nih.gov |

Activity assessed via in vitro cytotoxicity assays.

Target Identification and Mechanism of Action Studies

Computational Inference Methodsnih.gov

Computational inference methods have been pivotal in elucidating the biosynthetic pathway of this compound, particularly in identifying the specific genes responsible for its production in the phytopathogenic fungus Cladosporium phlei. These in silico approaches allow researchers to form testable hypotheses based on genomic and structural data, significantly accelerating the pace of discovery. The primary application of these methods for this compound has been the identification and functional prediction of the polyketide synthase (PKS) gene involved in its synthesis.

Initial structural analysis of this compound, a perylenequinone, suggested it was synthesized via a polyketide pathway. researchgate.netnih.govpnas.org This led researchers to search for PKS genes within the genome of C. phlei. After identifying four distinct PKS genes, computational analysis was employed to predict which of them was responsible for creating the non-reduced polyketide backbone of this compound. researchgate.netnih.gov

The core of this computational inference rested on the analysis of the functional domains within each predicted PKS enzyme. Fungal iterative Type I PKS enzymes are large, multi-domain proteins. The presence or absence of specific reducing domains—ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—determines the final structure of the polyketide. nih.govmdpi.comelsevierpure.com A non-reducing PKS (NR-PKS), which lacks these domains, produces a highly reactive poly-β-keto chain that typically undergoes cyclization to form aromatic compounds, consistent with the chemical nature of this compound. mdpi.com

Researchers computationally screened the four identified PKS genes from C. phlei to predict their domain architecture. This analysis revealed that only one of them, designated Cppks1, was a non-reducing PKS, making it the prime candidate for involvement in this compound biosynthesis. researchgate.netnih.govpnas.org This hypothesis, derived purely from computational inference, was subsequently confirmed through experimental methods, including gene expression analysis and heterologous expression of the Cppks1 gene. researchgate.netpnas.org

The table below summarizes the classification of the four PKS genes identified in Cladosporium phlei based on the computational analysis of their domains.

| Gene Name | PKS Type | Key Domains Present | Predicted Product Type | Role in this compound Biosynthesis |

| Cppks1 | Non-Reducing (NR-PKS) | KS, AT, ACP | Aromatic Polyketide | Hypothesized & Confirmed |

| Cppks2 | Reducing | KS, AT, ACP, KR, DH, ER | Reduced Polyketide | Unlikely |

| Cppks3 | Reducing | KS, AT, ACP, KR, DH, ER | Reduced Polyketide | Unlikely |

| Cppks4 | Reducing | KS, AT, ACP, KR, DH, ER | Reduced Polyketide | Unlikely |

This table is based on data from the in silico analysis that guided the experimental verification of the Cppks1 gene's function. researchgate.netnih.gov

Further computational methods, such as phylogenetic analysis, provide contextual support for these inferences. By comparing the sequence of a conserved domain, such as the ketosynthase (KS) domain, of a candidate PKS gene with those from other fungi, its evolutionary relationship can be determined. nih.govresearchgate.net Placing Cppks1 into a phylogenetic tree would show it clustering with other known NR-PKSs responsible for producing aromatic polyketides, thereby strengthening the prediction of its function. nih.govplos.org

Additionally, modern bioinformatics pipelines often predict the entire biosynthetic gene cluster (BGC) associated with a core enzyme like a PKS. These tools identify neighboring genes that may encode for tailoring enzymes (e.g., oxidoreductases), transporters, and transcription factors that are necessary for the complete synthesis and modification of the final natural product. Researchers noted the importance of characterizing the genomic loci surrounding Cppks1 to identify other clustered genes involved in the this compound pathway, a task guided by computational BGC prediction tools. researchgate.net

Strategic Approaches for Enhanced Production and Derivatization in Research

Bioprocess Development for Fermentation Optimization

The native producer of phleichrome (B47256), Cladosporium phlei, serves as the cornerstone for its biotechnological production. researchgate.netnih.gov Optimizing the fermentation process is a critical step to enhance yields and make production more efficient. Research has focused on refining culture conditions, including media composition, and on genetic manipulation of the fungus to create overproducing strains. researchgate.net

Media and Culture Condition Optimization: The growth of C. phlei and its production of phleichrome are significantly influenced by the culture medium. researchgate.net Studies have shown that a V8 juice-based medium is optimal for both the rate of hyphal growth and the increase in fungal biomass. researchgate.net The supplementation of this medium with specific carbon and nitrogen sources can further boost production.

Key findings from fermentation optimization studies include:

Carbon Source: Supplementation with glucose, fructose, galactose, and sucrose (B13894) has been shown to increase both hyphal expansion and mass production. researchgate.net

Nitrogen Source: Organic nitrogen sources, particularly malt (B15192052) extract, have a significant positive effect on growth, whereas yeast extract and tryptone can be inhibitory. researchgate.net

Inoculum and Light: Sporulation is enhanced by continuous light, and a minimum spore concentration in the liquid media is necessary for optimal mass increase. researchgate.net

In a specific optimized fermentation process, C. phlei cultured on a V8 medium containing 5% glucose and 2% malt extract yielded an estimated 20.6 g (dry weight) of mycelial mass per liter of culture. researchgate.net From this, the expected phleichrome yield was approximately 43 mg/L from the mycelia and 2 mg/L from the culture filtrate. researchgate.net

Strain Improvement and Genetic Engineering: Beyond optimizing culture conditions, genetic modification of the producing strain offers a powerful route to increased yields. UV mutagenesis has been successfully used to develop a strain of C. phlei capable of overproducing phleichrome. researchgate.net Furthermore, the identification of the polyketide synthase (PKS) gene, Cppks1, as being responsible for phleichrome biosynthesis opens the door for targeted genetic engineering. nih.gov Heterologous expression of the Cppks1 gene in a different fungus, Cryphonectria parasitica, resulted in the successful production of phleichrome, confirming the gene's function. nih.gov This knowledge allows for the development of engineered strains with enhanced production capabilities.

Stimulation of production can also be achieved by co-culturing or introducing specific elicitors. For instance, diketopiperadines such as cyclo-(L-Pro-L-Phe), isolated from the endophytic fungus Epichloe typhina, have been found to stimulate phleichrome production in C. phlei. oup.com

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Basal Medium | V8 Juice-Based Medium | Optimal for growth rate and biomass increase compared to PDA, YEA, and CZ media. | researchgate.net |

| Carbon Source Supplementation | Glucose, Fructose, Galactose, Sucrose | Increased hyphal expansion and mass production. | researchgate.net |

| Glycerol, Sorbitol | No detectable effect. | researchgate.net | |

| Nitrogen Source Supplementation | Malt Extract | Enhanced growth. | researchgate.net |

| Yeast Extract, Tryptone | Inhibited growth. | researchgate.net | |

| Optimized Combination | V8 medium + 5% Glucose + 2% Malt Extract | Yielded 43 mg/L from mycelia and 2 mg/L from filtrate. | researchgate.net |

| Elicitor | cyclo-(L-Pro-L-Phe) | Stimulated phleichrome production. | oup.com |

Chemical Synthesis as a Route for Analog Libraries

While fermentation is effective for producing the natural this compound, chemical synthesis provides a powerful and flexible platform for creating structural analogs. acs.orgnih.gov The total synthesis of perylenequinones like phleichrome is a complex challenge that has been successfully addressed, and these synthetic routes are often designed to be convergent and adaptable, allowing for the generation of diverse libraries of related compounds. acs.orgnih.gov

A key strategy employed in the total synthesis of (+)-phleichrome involves an enantioselective oxidative biaryl coupling to form a key intermediate. acs.orgnih.gov This is followed by a double cuprate (B13416276) epoxide opening to install the stereogenic side chains. acs.orgnih.gov This highly convergent and flexible approach has several advantages for creating analog libraries:

Stereoisomer Synthesis: The method allows for the selective synthesis of all possible stereoisomers, including unnatural forms, which are valuable for structure-activity relationship studies. acs.orgnih.gov

Access to a Broad Range of Analogs: The strategy permits rapid access to a wide variety of analogs that are not accessible through modification of the natural product. acs.orgnih.gov This includes the creation of simpler analogs which have been found to possess superior properties compared to the more complex natural products. acs.org

Atropdiastereoselective Control: Other synthetic approaches have focused on the atropdiastereoselective total synthesis, which provides precise control over the molecule's complex three-dimensional structure. acs.org

The ability to synthetically access a wide array of phleichrome analogs is crucial for exploring the structural features necessary for its biological activity and for developing new compounds with enhanced or novel properties. acs.org

| Synthetic Strategy | Key Features | Application for Analog Libraries | Reference |

|---|---|---|---|

| Convergent Synthesis | Enantioselective oxidative biaryl coupling; double cuprate epoxide opening. | Allows for the selective synthesis of all possible stereoisomers and provides rapid access to a broad range of analogs not accessible from the natural product. | acs.orgnih.govnih.gov |

| Atropdiastereoselective Total Synthesis | Precise control over axial and central chirality. | Enables synthesis of specific, complex stereoisomers for detailed structural analysis. | acs.org |

Development of Hybrid Biological-Chemical Production Systems

Hybrid production systems, which combine the strengths of biological fermentation and chemical synthesis, offer a highly efficient and versatile approach for generating novel derivatives of complex natural products like this compound. researchgate.netebi.ac.ukwikipedia.org This strategy, often referred to as semisynthesis, involves using the natural product, produced via fermentation, as a starting material or scaffold for subsequent chemical modifications. ebi.ac.ukwikipedia.org

The process can be conceptualized in two main stages:

Biological Production of the Core Scaffold: Optimized fermentation of C. phlei is used to produce and isolate this compound. researchgate.net This leverages the efficiency of the microorganism to construct the complex and stereochemically rich perylenequinone core, a task that would be very lengthy and costly to achieve through total synthesis. nih.govebi.ac.uk

Chemical Derivatization: The isolated this compound is then used as a starting material for chemical reactions. ebi.ac.ukwikipedia.org This allows for the targeted introduction of a wide variety of functional groups and structural modifications that would be difficult or impossible to achieve through genetic engineering of the biosynthetic pathway alone.

This hybrid approach is particularly advantageous because it combines the biosynthetic power of the fungus with the flexibility of synthetic chemistry. researchgate.netebi.ac.uk It enables the creation of libraries of novel derivatives for screening and optimization while avoiding the complexities of a full total synthesis for each new analog. Phleichrome is noted as an intermediate in the production of a photodynamic therapeutic agent, indicating its use as a scaffold for further chemical modification. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Broader Biological Target Landscape Beyond PKC

While the interaction of (-)-phleichrome with protein kinase C (PKC) is a cornerstone of its known bioactivity, the full spectrum of its molecular targets within biological systems remains largely uncharted territory. nih.gov Future investigations must move beyond PKC to identify other proteins and cellular pathways that are modulated by this perylenequinone. The structural complexity and reactive nature of this compound suggest that it may interact with a variety of other cellular components, potentially influencing a wider range of biological processes than currently appreciated.

Initial studies have shown that perylenequinones can have broad-spectrum effects, and it is plausible that this compound is no exception. nih.govcdnsciencepub.com A comprehensive understanding of its target landscape is crucial for predicting potential off-target effects and for identifying new therapeutic applications. Advanced proteomics and chemoproteomics approaches will be instrumental in this endeavor, enabling the identification of direct binding partners and downstream signaling pathways affected by this compound. This exploration could reveal novel mechanisms of action and open up new avenues for drug development.

Deeper Understanding of Photodynamic Mechanisms in Diverse Biological Systems

The photodynamic activity of this compound, stemming from its perylenequinone core, is a key area of interest for its potential in photodynamic therapy (PDT). nih.govnih.gov Upon exposure to light, this compound efficiently generates reactive oxygen species (ROS), which can induce cell death. nih.govresearchgate.net While this phenomenon has been observed, a deeper mechanistic understanding across diverse biological systems is required.

Future research should focus on several key areas. Firstly, the species-specific photodynamic effects observed in bacteria warrant further investigation to elucidate the underlying molecular basis for this selectivity. nih.gov Secondly, while phototoxicity has been demonstrated in various cancer cell lines, the specific cellular responses and death pathways (apoptosis, necrosis, etc.) triggered by this compound-mediated PDT need to be characterized in more detail. nih.gov For instance, the observation that HepG2 liver cancer cells were only sensitive to this compound under illumination suggests a specific mechanism that could be exploited for targeted therapies. nih.gov Understanding how the cellular microenvironment and the physiological state of the target cells influence the photodynamic efficacy of this compound will be critical for optimizing its therapeutic potential.

Rational Design of Next-Generation this compound Analogs for Specific Research Applications

The total synthesis of this compound and its analogs has paved the way for the rational design of new compounds with tailored properties. nih.govmdpi.com This opens up the exciting possibility of creating next-generation analogs with enhanced potency, selectivity, and photophysical characteristics for specific research and therapeutic applications.

By systematically modifying the structure of this compound, researchers can probe the structure-activity relationships that govern its biological effects. For example, altering the side chains or the perylenequinone core could modulate its interaction with biological targets or fine-tune its light-absorbing properties. nih.gov This approach could lead to the development of highly specific molecular probes to study cellular processes or to the creation of more effective PDT agents with improved tumor targeting and reduced side effects. The development of synthetic strategies that allow for the selective synthesis of all possible stereoisomers is particularly valuable, as it enables a thorough investigation of the impact of stereochemistry on biological activity. nih.gov

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of this compound in the phytopathogenic fungus Cladosporium phlei proceeds through a polyketide pathway, orchestrated by polyketide synthases (PKS). nih.govresearchgate.net While the non-reducing PKS gene, Cppks1, has been identified as being responsible for the biosynthesis of the phleichrome (B47256) backbone, the complete enzymatic machinery involved in its production remains to be fully elucidated. nih.govresearchgate.net

Future research should focus on identifying and characterizing the "tailoring" enzymes that catalyze the subsequent steps in the biosynthetic pathway, such as oxidation, methylation, and hydroxylation. nih.gov These enzymes are crucial for generating the final, biologically active form of this compound. The discovery of these novel enzymes could not only provide a deeper understanding of fungal secondary metabolism but also offer new biocatalytic tools for the chemoenzymatic synthesis of this compound and its analogs. Furthermore, exploring the biosynthetic gene clusters in Cladosporium and related fungal species may reveal new perylenequinones with unique structures and biological activities. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies

The vast and complex datasets generated from the study of this compound and its analogs present a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). cas.org These computational tools can be employed to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel compounds based on their chemical structure. mdpi.comfrontiersin.orgnih.gov

By training ML algorithms on existing data, researchers can identify key structural features that are critical for the desired biological activity, such as PKC inhibition or photodynamic efficacy. cas.orgnih.gov This can help to prioritize the synthesis of new analogs, thereby accelerating the drug discovery and development process. frontiersin.org AI and ML can also be used to analyze large-scale biological data, such as proteomics and transcriptomics data, to identify novel drug targets and to better understand the complex mechanisms of action of this compound. mdpi.com The integration of these in silico approaches with traditional experimental methods promises to revolutionize the study of this fascinating natural product.

Q & A

Q. What analytical methods are critical for confirming the stereochemical configuration of (-)-Phleichrome?

To resolve the axial chirality and C7,C7′-stereochemistry, researchers should combine nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography. For example, axial chirality in intermediates can be confirmed via NOESY correlations in NMR, while CD spectra distinguish between enantiomers. X-ray crystallography provides definitive proof of helical stereochemistry . Comparative analysis with synthetic diastereomers (e.g., (+)-phleichrome) is essential to validate assignments .

Q. How is this compound synthesized, and what key intermediates are involved?

A flexible synthesis strategy involves asymmetric catalytic diaryl coupling to generate enantioenriched biaryl intermediates. These intermediates transfer axial chirality to the perylenequinone core via diastereoinduction. Critical steps include stereoselective installation of the C7,C7′-hydroxypropyl groups using epoxide alkylation and protection/deprotection strategies. For example, bis-epoxide alkylation with chiral copper catalysts ensures high stereofidelity in side-chain formation .

Q. What biological roles does this compound play in fungal pathogenesis?

this compound acts as a photodynamic toxin in Cladosporium phlei, generating reactive oxygen species (ROS) upon light activation. Researchers can assess its bioactivity by exposing target organisms (e.g., Phleum pratense) to the compound under controlled light conditions and measuring ROS production via fluorescence assays (e.g., using dichlorofluorescein) .

Advanced Research Questions

Q. What experimental challenges arise in maintaining stereochemical purity during this compound synthesis?

The seven-membered ring in this compound lowers the isomerization barrier, leading to axial chirality racemization at 37°C. To mitigate this, synthetic protocols must optimize reaction temperatures (<25°C) and use chiral auxiliaries or protecting groups (e.g., silyl ethers) to stabilize intermediates. Kinetic resolution during crystallization can further isolate enantiopure products .